6-O-(Triisopropylsilyl)-D-glucal
Overview
Description
6-O-(Triisopropylsilyl)-D-glucal is a chemical compound with the molecular formula C15H30O4Si. It is a derivative of D-glucal, where the hydroxyl group at the 6th position is protected by a triisopropylsilyl group. This compound is primarily used in organic synthesis, particularly in carbohydrate chemistry, due to its ability to act as a protective group for hydroxyl functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(Triisopropylsilyl)-D-glucal typically involves the protection of the hydroxyl group at the 6th position of D-glucal using triisopropylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole in a solvent like dimethylformamide (DMF). The reaction conditions often include maintaining the reaction mixture at room temperature and ensuring an inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification process typically involves column chromatography to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
6-O-(Triisopropylsilyl)-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the silyl-protected glucal.
Substitution: The triisopropylsilyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve fluoride ions (e.g., tetrabutylammonium fluoride) to remove the silyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions typically result in the replacement of the triisopropylsilyl group with other functional groups .
Scientific Research Applications
6-O-(Triisopropylsilyl)-D-glucal has several scientific research applications:
Chemistry: It is used as a protective group in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: The compound is utilized in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: It plays a role in the synthesis of glycosylated drugs and prodrugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-O-(Triisopropylsilyl)-D-glucal primarily involves its role as a protective group. The triisopropylsilyl group protects the hydroxyl functionality from unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under specific conditions, such as treatment with fluoride ions .
Comparison with Similar Compounds
Similar Compounds
6-O-(Triisopropylsilyl)-D-galactal: Similar in structure but derived from D-galactal.
6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate: A cyclic carbonate derivative of the compound.
Uniqueness
6-O-(Triisopropylsilyl)-D-glucal is unique due to its specific protective group, which offers steric hindrance and stability under various reaction conditions. This makes it particularly useful in complex carbohydrate synthesis where selective protection and deprotection are crucial .
Properties
IUPAC Name |
(2R,3S,4R)-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3/t13-,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHAYQIZWKLNP-KFWWJZLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H](C=CO1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442559 | |
Record name | 6-O-(Triisopropylsilyl)-D-glucal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137915-37-8 | |
Record name | 1,5-Anhydro-2-deoxy-6-O-[tris(1-methylethyl)silyl]-D-arabino-hex-1-enitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137915-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-O-(Triisopropylsilyl)-D-glucal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-O-(Triisopropylsilyl)-D-glucal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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